molecular formula C11H16N2O2 B1378612 N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide CAS No. 1713602-56-2

N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide

Cat. No.: B1378612
CAS No.: 1713602-56-2
M. Wt: 208.26 g/mol
InChI Key: FITDSXOCNDKUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(Pyrrolidin-2-yl)furan-2-yl]methyl}acetamide (CAS 1713602-56-2) is a chemical compound with a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . This acetamide derivative is characterized by a furan ring linked to a pyrrolidine moiety, a structural feature found in compounds investigated for their potential biological activity. Research into structurally similar molecules, particularly those containing a pyrrolidine ring, suggests potential interest in this compound as a building block or intermediate in medicinal chemistry and drug discovery . For instance, certain N-benzamide derivatives featuring a pyrrolidin-2-yl group have been explored in therapeutic research for a range of disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-pyrrolidin-2-ylfuran-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(14)13-7-9-4-5-11(15-9)10-3-2-6-12-10/h4-5,10,12H,2-3,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITDSXOCNDKUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(O1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction with the pyrrolidine ring. This can be achieved using reagents like furan-2-carbaldehyde.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), appropriate solvents (dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide is primarily studied for its potential as a pharmacophore in drug design. The compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Case Studies

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory and analgesic properties. For instance, studies on pyrrolidine derivatives have demonstrated their efficacy in reducing pain responses in animal models .

Materials Science

In materials science, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties. The unique electronic configuration provided by the furan and pyrrolidine rings may enhance the material's performance in electronic applications.

Applications

  • Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers that have applications in flexible electronics.
  • Sensors : Its chemical properties may be exploited in creating sensors that respond to environmental changes .

Biological Research

The compound is also investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator. This aspect is critical for understanding its role in cellular processes.

Biochemical Pathways

This compound may influence several biochemical pathways:

  • Inhibition of specific enzymes involved in metabolic processes.
  • Modulation of receptor activity that could affect neurotransmitter signaling .

Industrial Applications

In the chemical industry, this compound is utilized as an intermediate in synthesizing other complex molecules. This includes pharmaceuticals, agrochemicals, and specialty chemicals.

Synthesis Routes

The synthesis typically involves:

  • Formation of the pyrrolidine ring through cyclization.
  • Coupling with furan derivatives.
  • Introduction of the acetamide group through standard acylation techniques .

Mechanism of Action

The mechanism of action of N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and furan rings contribute to the compound’s binding affinity and specificity. The acetamide group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide with structurally or functionally related acetamide derivatives, focusing on key structural features, biological activities, and synthesis pathways.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Structural Features Biological Activity/Notes Reference
This compound Pyrrolidine-furan core, methylacetamide side chain No explicit activity data; structural similarity to bioactive analogs suggests potential.
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone core, 4-bromobenzyl, quinolin-6-yl group Reported activity value: 5.411 (likely IC₅₀ in µM for undisclosed target).
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate Naphthofuran core, nitro and ester groups Antibacterial activity against S. aureus and E. coli; used as a synthetic precursor.
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole-sulfanyl bridge, furan substituent Anti-exudative activity in rat models; synthesized via Paal-Knorr condensation.
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide Oxadiazole-sulfanyl linker, 2-methylfuran, pyridinyl group Structural complexity suggests potential kinase inhibition; no explicit activity data.
Ranitidine nitroacetamide (N-[2-[[[5-(dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide) Dimethylamino-furan, nitroacetamide, sulfanyl-ethyl chain Ranitidine-related impurity; highlights metabolic instability of furan-acetamide drugs.
2-{(4-Fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide Fluorophenyl, propargylamine, furan-methyl High lipophilicity (logP ~3.5 predicted); potential CNS-targeted applications.

Key Analysis

Structural Diversity and Bioactivity: The indolinone-quinolin acetamide derivatives (e.g., compounds in ) exhibit moderate activity values (5.411–6.878), suggesting that bulky aromatic substituents (e.g., 4-bromobenzyl) enhance target binding. In contrast, the pyrrolidine-furan acetamide lacks such substituents, which may limit its potency unless modified. Naphthofuran acetamides () demonstrate antibacterial efficacy, likely due to the nitro group’s electron-withdrawing effects enhancing membrane penetration.

Synthetic Pathways: The triazole-sulfanyl acetamide () employs Paal-Knorr condensation for pyrrolidine-like ring formation, a strategy applicable to modifying the target compound’s pyrrolidine moiety. Ranitidine-related analogs () highlight the metabolic vulnerabilities of furan-acetamide structures, such as sulfanyl group oxidation, which may inform stability studies for the target compound.

Physicochemical Properties :

  • The oxadiazole-sulfanyl acetamide () and propargylamine-fluorophenyl acetamide () exhibit higher molecular weights (>350 g/mol) and lipophilicities compared to the target compound (208.26 g/mol), suggesting the latter’s superior bioavailability.

Biological Activity

N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in various fields of research.

Chemical Structure and Properties

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 1713602-56-2

The compound features a pyrrolidine ring, a furan moiety, and an acetamide group, which contribute to its biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

Target Interactions

This compound is believed to interact with various biological targets, modulating their activity. The pyrrolidine structure is known for its ability to bind to receptors and enzymes, influencing cellular processes such as:

  • Inflammation : Compounds with similar structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Cancer : Pyrrolidine derivatives are explored for their potential in cancer therapy through apoptosis induction in cancer cells.
  • Neurological Disorders : The compound may exhibit neuroprotective effects by modulating neurotransmitter systems.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Generally well absorbed due to its lipophilic nature.
  • Distribution : Rapid distribution throughout the body, particularly in tissues where its targets are located.
  • Metabolism : Metabolized by liver enzymes, primarily through oxidation and conjugation pathways.
  • Excretion : Primarily excreted via urine, with metabolites being the main form.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli1 mM
Proteus mirabilis1 mM

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Activity

The compound has been evaluated for anticancer properties through various assays. Preliminary results indicate that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of MRSA. The compound demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential as a new therapeutic agent.
  • Cytotoxicity Assessment :
    In a cytotoxicity assessment involving human cancer cell lines, the compound exhibited selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Q. What are the standard synthetic routes for preparing N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide in academic research?

Methodological Answer: The synthesis typically involves multi-step strategies, leveraging furan and pyrrolidine intermediates. Key approaches include:

  • Paal-Knorr Condensation : Used to cyclize 1,4-diketones into furan rings, followed by alkylation with pyrrolidine derivatives .
  • Alkylation Reactions : Reacting chlorinated acetamide intermediates with furan-methyl-pyrrolidine precursors in the presence of KOH .
  • Betti Reaction : Condensation of acetamide with furfural and phenolic components, catalyzed by boric acid, to form hybrid structures .

Q. Table 1: Representative Synthetic Methods

MethodKey Reagents/StepsReference
Paal-Knorr Condensation1,4-Diketone cyclization, pyrrolidine coupling
Betti ReactionBoric acid catalyst, furfural, acetamide
AlkylationKOH, α-chloroacetamide intermediates

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to assign proton environments and carbon frameworks (e.g., furan C-H signals at δ 6.2–7.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for pyrrolidine ring conformation .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved Data (Example)Reference
1^1H NMRFuran protons: δ 6.3–7.1 ppm
X-ray CrystallographyDihedral angle: Pyrrolidine C2–C3 = 112°

Q. How is the purity of this compound assessed in research settings?

Methodological Answer: Purity is evaluated using:

  • HPLC (High-Performance Liquid Chromatography) : Quantifies impurities at detection limits <0.1% .
  • Melting Point Analysis : Consistency with literature values (e.g., 145–148°C for analogous acetamides) .
  • Elemental Analysis : Confirms C, H, N, O composition within ±0.3% deviation .

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound during multi-step synthesis?

Methodological Answer: Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
  • Catalyst Screening : Boric acid in Betti reactions improves regioselectivity .
  • Temperature Control : Maintaining 60–80°C during Paal-Knorr condensation minimizes side products .

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionReference
SolventDMF or ethanol
Reaction Temperature60–80°C for cyclization steps

Q. How can computational chemistry aid in predicting the reactivity of the pyrrolidine-furan-acetamide hybrid structure?

Methodological Answer: Computational tools provide insights into:

  • DFT (Density Functional Theory) : Predicts electrophilic/nucleophilic sites on the furan ring .
  • Molecular Dynamics Simulations : Models solvent interactions and conformational stability of the pyrrolidine moiety .
  • Docking Studies : Screens potential biological targets (e.g., enzyme active sites) for activity hypotheses .

Q. What are the methodological challenges in characterizing stereochemical outcomes in the synthesis of this compound derivatives?

Methodological Answer: Challenges include:

  • Chiral Resolution : Using chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers .
  • X-ray Crystallography : Requires high-quality single crystals, often hindered by hygroscopicity .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration but demands specialized instrumentation .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing the pyrrolidine-furan-acetamide hybrid structure?

Methodological Answer: Contradictions arise from:

  • Tautomerism : Dynamic NMR or variable-temperature studies clarify proton exchange in pyrrolidine rings .
  • Impurity Interference : LC-MS/MS identifies co-eluting contaminants .
  • Crystallographic Validation : Cross-referencing NMR data with X-ray structures resolves ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.